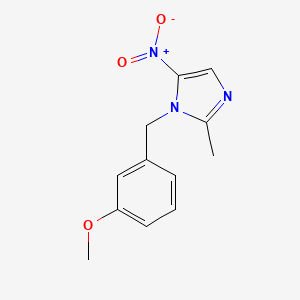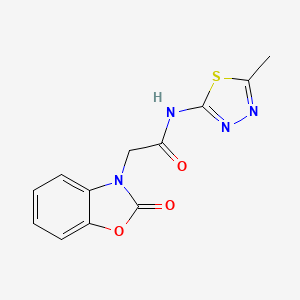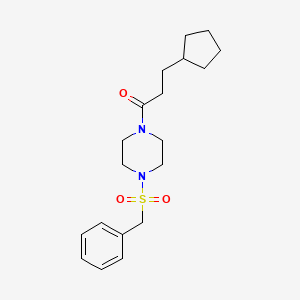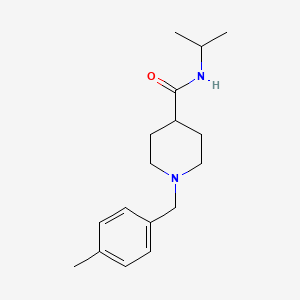
1-(2-naphthylsulfonyl)-4-(phenylacetyl)piperazine
Overview
Description
1-(2-naphthylsulfonyl)-4-(phenylacetyl)piperazine, commonly known as NAPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mechanism of Action
The exact mechanism of action of NAPPP is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. It has also been shown to increase the release of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects
NAPPP has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. It has also been shown to decrease the levels of inflammatory cytokines, which are implicated in neurodegenerative diseases. In addition, NAPPP has been shown to increase the levels of antioxidant enzymes, which protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using NAPPP in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise modulation of the receptor without affecting other neurotransmitter systems. However, one limitation of using NAPPP is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on NAPPP. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an antidepressant and antipsychotic agent. Further research is also needed to fully understand the mechanism of action of NAPPP and its effects on neuronal function.
Conclusion
In conclusion, NAPPP is a promising compound for scientific research due to its neuroprotective and cognitive enhancing effects. Its high potency and selectivity for the NMDA receptor make it a valuable tool for studying the role of this receptor in learning and memory processes. Further research is needed to fully understand the potential therapeutic applications of NAPPP and its mechanism of action.
Scientific Research Applications
NAPPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to enhance memory and learning in animal models. In addition, NAPPP has been studied for its potential use as an antidepressant and antipsychotic agent.
properties
IUPAC Name |
1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(16-18-6-2-1-3-7-18)23-12-14-24(15-13-23)28(26,27)21-11-10-19-8-4-5-9-20(19)17-21/h1-11,17H,12-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPOQAOFXMBBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3452099.png)
![N-(4-ethoxyphenyl)-4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3452113.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3452131.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452142.png)
![ethyl ({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B3452147.png)



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3452163.png)


